molecular formula C16H33N3O3 B14882583 1-Dodecyl-3-methylimidazolium perchlorate

1-Dodecyl-3-methylimidazolium perchlorate

Cat. No.: B14882583
M. Wt: 315.45 g/mol
InChI Key: RZRZJRFJFOUBBW-UHFFFAOYSA-O
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Description

1-Dodecyl-3-methylimidazolium perchlorate is a type of ionic liquid, which is a salt in the liquid state at room temperature. It consists of a 1-dodecyl-3-methylimidazolium cation and a perchlorate anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .

Preparation Methods

The synthesis of 1-dodecyl-3-methylimidazolium perchlorate typically involves the reaction of 1-dodecyl-3-methylimidazolium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:

1-Dodecyl-3-methylimidazolium chloride+Perchloric acid1-Dodecyl-3-methylimidazolium perchlorate+Hydrochloric acid\text{1-Dodecyl-3-methylimidazolium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 1-Dodecyl-3-methylimidazolium chloride+Perchloric acid→1-Dodecyl-3-methylimidazolium perchlorate+Hydrochloric acid

Industrial production methods for ionic liquids often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1-Dodecyl-3-methylimidazolium perchlorate can undergo various chemical reactions, including:

    Oxidation: The perchlorate anion can act as an oxidizing agent in certain reactions.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dodecyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-dodecyl-3-methylimidazolium perchlorate involves its ability to interact with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of target molecules, such as proteins and nucleic acids .

Comparison with Similar Compounds

1-Dodecyl-3-methylimidazolium perchlorate can be compared with other similar imidazolium-based ionic liquids, such as:

  • 1-Dodecyl-3-methylimidazolium chloride
  • 1-Dodecyl-3-methylimidazolium bromide
  • 1-Dodecyl-3-methylimidazolium iodide

These compounds share similar cationic structures but differ in their anions, which can influence their physical and chemical properties. For example, the perchlorate anion provides stronger oxidizing properties compared to chloride or bromide anions .

Properties

Molecular Formula

C16H33N3O3

Molecular Weight

315.45 g/mol

IUPAC Name

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate

InChI

InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1

InChI Key

RZRZJRFJFOUBBW-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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